molecular formula C21H26N4O2 B2493833 N-(propan-2-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide CAS No. 903286-98-6

N-(propan-2-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide

Cat. No.: B2493833
CAS No.: 903286-98-6
M. Wt: 366.465
InChI Key: BMSACRFGFNOQNZ-UHFFFAOYSA-N
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Description

The compound N-(propan-2-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a synthetic diamide derivative featuring an ethanediamide (oxamide) backbone. Its structure includes two distinct substituents:

  • N-(propan-2-yl): A branched alkyl group (isopropyl) providing steric bulk and lipophilicity.
  • N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]: A complex ethyl group substituted with pyridin-3-yl and tetrahydroisoquinolin moieties, which are pharmacologically relevant heterocycles.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-15(2)24-21(27)20(26)23-13-19(17-8-5-10-22-12-17)25-11-9-16-6-3-4-7-18(16)14-25/h3-8,10,12,15,19H,9,11,13-14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSACRFGFNOQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC(C1=CN=CC=C1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-N’-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and tetrahydroisoquinoline intermediates, followed by their coupling through an ethanediamide linkage. Common reagents used in these reactions include amines, carboxylic acids, and coupling agents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-N’-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-N’-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The target compound is compared to two structurally related derivatives:

N-(3,4-dimethoxyphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
  • Key Difference : The N-(propan-2-yl) group in the target is replaced with N-(3,4-dimethoxyphenyl) .
  • Increased molecular weight (hypothetically ~50–70 g/mol higher than the target) due to the aromatic ring and methoxy groups.
2,2-Dimethyl-N-pyridin-2-yl-propionamide
  • Key Difference: A monoamide (pivalamide) with a simpler pyridin-2-yl substituent.
  • Implications: The absence of the tetrahydroisoquinolin moiety and ethanediamide backbone reduces steric complexity and molecular weight.

Physicochemical and Structural Data

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
N-(propan-2-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide Not reported Not reported Not reported Ethanediamide backbone; isopropyl and pyridin-3-yl/tetrahydroisoquinolin substituents
N-(3,4-dimethoxyphenyl)-N'-[...]ethanediamide Not reported Not reported Not reported Ethanediamide backbone; 3,4-dimethoxyphenyl substituent
2,2-Dimethyl-N-pyridin-2-yl-propionamide C₁₁H₁₆N₂O 178.23 71–75 Monoamide (pivaloyl) backbone; pyridin-2-yl substituent

Research Findings and Trends

Substituent Effects on Solubility :

  • The isopropyl group in the target compound likely reduces aqueous solubility compared to the 3,4-dimethoxyphenyl analogue, which benefits from polar methoxy groups.
  • The pivalamide derivative () exhibits moderate solubility in organic solvents due to its compact structure and tert-butyl group .

Thermal Stability :

  • The pivalamide analogue has a well-defined melting point (71–75°C), suggesting crystalline stability. The target compound’s melting point remains unreported but is hypothesized to be higher due to increased molecular complexity .

Biological Relevance: The tetrahydroisoquinolin moiety in the target compound may enhance binding to neurotransmitter receptors or enzymes, a feature absent in the simpler pivalamide derivative. The dimethoxyphenyl analogue’s polarity could improve pharmacokinetic profiles in hydrophilic environments compared to the lipophilic target compound .

Biological Activity

N-(propan-2-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a complex organic compound notable for its potential therapeutic applications. Its unique structural features, which incorporate a pyridine ring and a tetrahydroisoquinoline moiety , suggest significant biological activity relevant to medicinal chemistry. This article explores the compound's biological activity, including its interactions with various molecular targets and potential therapeutic implications.

Structural Characteristics

The compound can be characterized by its molecular formula C25H34N4C_{25}H_{34}N_4 and a structure that integrates multiple functional groups conducive to biological interactions. The presence of the pyridine and tetrahydroisoquinoline structures is often associated with bioactive compounds, enhancing the compound's potential in pharmacology.

Structural Feature Description
Pyridine RingContributes to electron density and potential receptor binding.
TetrahydroisoquinolineAssociated with neuroactive properties and enzyme modulation.
Ethanediamide LinkageFacilitates interaction with biological targets.

Interaction Studies

Research indicates that this compound may exhibit inhibitory or modulatory effects on various enzymes and receptors involved in critical biological pathways. These interactions could influence signal transduction cascades or metabolic processes.

  • Enzyme Inhibition : The compound may inhibit specific protein kinases or phosphatases, which are crucial in regulating cellular functions such as proliferation and differentiation.
  • Receptor Modulation : It may also interact with neurotransmitter receptors, potentially impacting neurological pathways.

Pharmacological Implications

The potential pharmacological applications of this compound include:

  • Neuropharmacology : Given its structural components, it may serve as a lead compound for developing drugs targeting neurodegenerative diseases.
  • Anticancer Research : Its interaction with signaling pathways suggests a role in cancer therapeutics by modulating cell growth and survival.

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